molecular formula C16H16N2O3S B585829 Febuxostat-d7 CAS No. 1285539-74-3

Febuxostat-d7

Numéro de catalogue: B585829
Numéro CAS: 1285539-74-3
Poids moléculaire: 323.418
Clé InChI: BQSJTQLCZDPROO-SCENNGIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Febuxostat-d7 is a deuterated form of Febuxostat, a non-purine selective inhibitor of xanthine oxidase. Febuxostat is primarily used for the management of hyperuricemia in patients with gout. The deuterated version, this compound, is often used as an internal standard in bioanalytical studies due to its similar chemical properties but distinct mass, which allows for precise quantification in mass spectrometry .

Applications De Recherche Scientifique

Febuxostat-d7 has a wide range of scientific research applications, including:

Mécanisme D'action

    Target of Action

    • Febuxostat-d7 is a xanthine oxidase inhibitor . Its primary target is the xanthine oxidase enzyme (XO). Xanthine oxidase is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting XO, this compound reduces the synthesis of uric acid, leading to decreased serum uric acid levels.

Analyse Biochimique

Biochemical Properties

Febuxostat-d7, like its parent compound Febuxostat, primarily interacts with the enzyme xanthine oxidase . This enzyme is crucial in the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting xanthine oxidase, this compound effectively reduces the production of uric acid .

Cellular Effects

This compound impacts various cellular processes primarily by reducing the levels of uric acid, a product of purine metabolism . High levels of uric acid can lead to the formation of crystals in joints, causing inflammation and pain characteristic of gout . By reducing uric acid production, this compound alleviates these symptoms .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of xanthine oxidase . This inhibition prevents the conversion of hypoxanthine and xanthine into uric acid, thereby reducing uric acid levels .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates a half-life of approximately 5 to 8 hours . This suggests that the drug does not significantly accumulate over time during multiple dose administration .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily via oxidation and acyl glucuronidation . The metabolites are then cleared by the kidney .

Transport and Distribution

Febuxostat, the parent compound, has an apparent volume of distribution at steady state (Vss/F) of 48 ± 23 L, suggesting it is distributed throughout the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Febuxostat-d7 involves the incorporation of deuterium atoms into the Febuxostat molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) in the reaction mixture .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is essential for the purification and isolation of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Febuxostat-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of this compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of Febuxostat-d7

This compound is unique due to its deuterated nature, which provides distinct advantages in analytical studies. The incorporation of deuterium atoms allows for precise quantification in mass spectrometry, making it an invaluable tool in bioanalytical research. Additionally, its selective inhibition of xanthine oxidase without being a purine analogue distinguishes it from other similar compounds .

Activité Biologique

Febuxostat-d7, a deuterated form of febuxostat, is primarily used as an internal standard in pharmacokinetic studies. This article explores its biological activity, focusing on its pharmacokinetics, efficacy in treating gout, and potential novel applications as an antibacterial agent.

Pharmacokinetics of this compound

This compound is utilized in bioequivalence studies to ensure accurate quantification of febuxostat in biological samples. A study demonstrated a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for extracting febuxostat from human plasma using this compound as an internal standard. The method provided a linear range of 10.00-5000.00 ng/mL for febuxostat and showed adequate recovery rates exceeding 85% across various concentrations .

Table 1: Pharmacokinetic Parameters of Febuxostat

ParameterValue
Maximum Plasma Concentration (Cmax)2.6 ± 1.7 mcg/mL (80 mg)
Time to Cmax (Tmax)1-1.5 hours
Terminal Elimination Half-life (t1/2)5-8 hours
Plasma Protein Binding~99.2% (primarily albumin)
Volume of Distribution (Vd)~50 L

The absorption of febuxostat is approximately 80%, and it is extensively metabolized in the liver, with elimination occurring via both hepatic and renal pathways .

Efficacy in Gout Treatment

Febuxostat is an effective urate-lowering therapy for patients with gout. A randomized double-blind study involving 314 subjects with hyperuricemia assessed the effects of febuxostat on joint damage and gout flare incidence over 24 months. Results indicated that febuxostat significantly improved the Rheumatoid Arthritis Magnetic Resonance Imaging Scoring (RAMRIS) scores for synovitis and reduced the incidence of gout flares compared to placebo .

Table 2: Efficacy Results from Gout Study

ParameterFebuxostat GroupPlacebo Groupp-value
RAMRIS Synovitis Score Change-0.43-0.07<0.001
Incidence of Gout Flares29.3%41.4%<0.05
Serum Uric Acid Control62.8%5.7%<0.001

Despite these benefits, no significant changes in joint erosion were observed between the treatment groups over the study duration .

Novel Antibacterial Activity

Recent research has uncovered potential antibacterial properties of febuxostat, particularly against Mycobacterium tuberculosis (Mtb). A study indicated that febuxostat significantly inhibited mycobacterial growth, showcasing a concentration-dependent effect against Mtb and its close relatives . The drug demonstrated efficacy in reducing bacterial loads in murine models without exacerbating lung inflammation.

Table 3: Antibacterial Activity Against Mycobacterium Species

Mycobacterium SpeciesMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosisSignificant inhibition
Mycobacterium bovisSignificant inhibition
Mycobacterium kansasiiSignificant inhibition

These findings suggest that febuxostat could be repurposed as a treatment for tuberculosis, highlighting its potential beyond gout management.

Propriétés

Numéro CAS

1285539-74-3

Formule moléculaire

C16H16N2O3S

Poids moléculaire

323.418

Nom IUPAC

2-[3-cyano-4-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,9D

Clé InChI

BQSJTQLCZDPROO-SCENNGIESA-N

SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O

Synonymes

2-[3-Cyano-4-(2-methylpropoxyphenyl]-4-methyl-5-thiazolecarboxylic Acid-d7;  2-(3-Cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic Acid-d7;  TEI 6720-d7;  TMX 67-d7; 

Origine du produit

United States
Customer
Q & A

Q1: Why is febuxostat-d7 used as an internal standard in analyzing febuxostat levels?

A: this compound is chemically very similar to febuxostat, but with deuterium atoms replacing some hydrogens. This difference allows for differentiation during mass spectrometry analysis while maintaining similar chemical behavior during sample preparation. [, ] This similarity in behavior ensures accurate quantification of febuxostat in biological samples like plasma. [, ]

Q2: How does the use of this compound improve the LC-MS/MS method for febuxostat quantification?

A: Incorporating this compound as an internal standard significantly enhances the sensitivity and accuracy of the LC-MS/MS method for febuxostat quantification. [, ] This is achieved by accounting for potential variations during sample preparation and ionization. By comparing the signal of febuxostat with the known concentration of this compound, researchers can precisely determine the amount of febuxostat present. [, ]

Q3: Can you provide an example of how this compound was employed in a pharmacokinetic study?

A: In a study investigating the interaction between febuxostat and the flavonoid morin in rats, this compound was crucial for accurate assessment of febuxostat pharmacokinetics. [] Researchers used a validated LC-MS/MS method with this compound as the internal standard to quantify febuxostat concentrations in rat plasma. This allowed them to determine key pharmacokinetic parameters like Cmax, AUC, and half-life, revealing that morin significantly impacted febuxostat's bioavailability. []

  1. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application.
  2. Pharmacokinetic interaction between febuxostat and morin in rats.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.